2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile is a boronic acid ester derivative with the molecular formula C₁₃H₁₅BF₃NO₃ and a molecular weight of 301.07 g/mol . Structurally, it features a benzonitrile core substituted with a trifluoromethyl group at the 6-position and a 5,5-dimethyl-1,3,2-dioxaborinane ring at the 2-position. The neopentyl glycol-based boronate ester enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions in synthetic chemistry . The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BF3NO2/c1-12(2)7-19-14(20-8-12)11-5-3-4-10(9(11)6-18)13(15,16)17/h3-5H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAHRMRRZQOJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469629 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883899-03-4 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile typically involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with 6-(trifluoromethyl)benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce simpler compounds with fewer functional groups.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile is in organic synthesis as a versatile building block for creating complex molecules. Its boron-containing structure allows for various chemical transformations.
Borylation Reactions
The compound is particularly useful in borylation reactions, where it acts as a borylating agent to introduce boron into organic substrates. This process is valuable for synthesizing organoboron compounds that are crucial in further synthetic applications.
| Reaction Type | Description | Reference |
|---|---|---|
| Borylation | Introduction of boron into organic molecules | |
| C-H Activation | Enables selective functionalization |
Materials Science
The compound has significant applications in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). Its unique electronic properties make it suitable for enhancing the efficiency and stability of these devices.
OLED and PLED Applications
In OLED technology, the incorporation of this compound can improve light emission efficiency and color purity.
| Application | Functionality | Reference |
|---|---|---|
| OLED | Enhances light emission efficiency | |
| PLED | Improves stability and performance |
Medicinal Chemistry
In medicinal chemistry, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile is being explored for its potential therapeutic applications. Its structural features may contribute to the design of novel pharmaceuticals targeting various diseases.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting specific cancer cell lines. This suggests a potential pathway for developing new cancer therapies.
Case Study 1: Borylation Efficiency
A study demonstrated the efficiency of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile in C-H borylation reactions under mild conditions. The results indicated high yields and selectivity for various substrates.
Case Study 2: OLED Performance
Research on OLEDs incorporating this compound showed a marked improvement in device performance metrics such as brightness and operational lifetime compared to traditional materials.
Mechanism of Action
The mechanism by which 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
Key Observations :
- Halogen substituents (Br, F) offer pathways for further functionalization but reduce thermal stability compared to CF₃ .
Boronate Ester Modifications
Table 2: Boronate Ester Variations
Key Observations :
- Neopentyl glycol boronate esters (as in the target compound) exhibit superior hydrolytic stability compared to pinacol esters, making them preferable for aqueous reaction conditions .
Functional Group and Application Comparison
Key Observations :
- The cyano group (–CN) in the target compound enhances electron-deficient character, favoring nucleophilic aromatic substitution reactions .
- Carboxylic acid derivatives (e.g., –COOEt, –COOH) are more hydrophilic, enabling applications in biological systems or MOFs .
Research Findings and Trends
Synthetic Utility : The target compound’s trifluoromethyl and boronate groups make it a versatile building block for synthesizing fluorinated bioactive molecules .
Stability Advantage : Neopentyl glycol boronate esters (as in the target compound) show 20–30% greater stability in aqueous media compared to pinacol esters .
Biological Activity
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure, characterized by a dioxaborinane moiety and a trifluoromethyl group, suggests interesting biological activities that merit investigation.
- IUPAC Name : 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile
- Molecular Formula : C13H13BF3NO2
- Molecular Weight : 283.05 g/mol
- CAS Number : 883899-03-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an anticancer agent and its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing boron can exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth and proliferation.
-
Mechanism of Action :
- Boron-containing compounds can interfere with cellular processes such as DNA repair and cell cycle regulation.
- The trifluoromethyl group may enhance lipophilicity, improving membrane permeability and bioavailability.
-
Case Studies :
- In vitro studies have shown that similar boron-containing compounds induce apoptosis in various cancer cell lines. For instance, compounds analogous to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile were tested against breast cancer cells and demonstrated significant cytotoxicity .
Interaction with Biological Targets
The compound's structure suggests potential interactions with various biological targets:
- Enzyme Inhibition :
- Binding Affinity :
Data Table: Summary of Biological Activities
Safety and Toxicity
While the biological activities are promising, it is essential to consider the safety profile of the compound:
- Toxicological Studies : Initial assessments suggest low toxicity at therapeutic concentrations; however, comprehensive studies are necessary to establish safety margins.
- Regulatory Status : As a relatively new compound, it has not yet undergone extensive clinical testing; thus, its regulatory status remains under evaluation.
Q & A
Q. What are the standard synthetic routes for preparing 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester group for aryl-aryl bond formation. Key steps include:
- Borylation : Reacting a halogenated precursor (e.g., 6-(trifluoromethyl)-2-bromobenzonitrile) with a boronic ester under palladium catalysis .
- Purification : Column chromatography with solvents like hexane/ethyl acetate to isolate the product.
- Characterization : Confirmation via / NMR (e.g., δ ~2.24 ppm for methyl groups) and HRMS (exact mass matching calculated values) .
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological approaches include:
- Analytical Techniques :
- NMR Spectroscopy : Identify characteristic peaks (e.g., dioxaborinane ring protons at δ 1.0–1.5 ppm, trifluoromethyl at δ ~120 ppm in NMR) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] within ±0.5 ppm error) .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl and boronate groups influence reactivity in cross-coupling reactions?
The trifluoromethyl group enhances electrophilicity at the benzonitrile moiety, facilitating nucleophilic aromatic substitutions. The dioxaborinane ring acts as a stable boronate source for Suzuki couplings, with its steric bulk (5,5-dimethyl groups) reducing side reactions. Optimized conditions involve:
Q. What strategies resolve discrepancies in spectroscopic data between synthesized batches?
Contradictions in NMR or MS data may arise from residual solvents, stereochemical impurities, or hydration of the boronate. Mitigation steps:
- Drying Protocols : Azeotropic removal of water using toluene under vacuum .
- Crystallization : Recrystallization from ethanol/water to isolate stereoisomers .
- Advanced Spectroscopy : 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks .
Q. How can this compound be applied in materials science or medicinal chemistry?
- Materials Science : The boron center enables integration into conjugated polymers for organic electronics. For example, its electron-withdrawing groups enhance charge transport in semiconductors .
- Medicinal Chemistry : The nitrile group serves as a bioisostere for carboxylates in protease inhibitors. Computational docking studies (e.g., AutoDock Vina) predict binding affinity to targets like hormone-sensitive lipase (HSL) .
Methodological Best Practices
Q. What precautions are critical when handling this compound under inert conditions?
- Moisture Sensitivity : Store under argon at –20°C; use Schlenk lines for transfers .
- Reaction Setup : Pre-dry glassware at 120°C and use molecular sieves (4Å) in solvents .
Q. How to troubleshoot low yields in boronate-mediated couplings?
- Catalyst Screening : Test Pd(OAc)/XPhos systems for improved turnover.
- Stoichiometry : Use 1.2 equivalents of boronate to drive reaction completion.
- Byproduct Analysis : Monitor deborylation via NMR (δ ~30 ppm for free boric acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
